molecular formula C13H13N3O3 B1397205 N-(4-Methoxybenzyl)-4-nitropyridin-2-amine CAS No. 942076-74-6

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine

Cat. No.: B1397205
CAS No.: 942076-74-6
M. Wt: 259.26 g/mol
InChI Key: WGBFXHDMRPEHQL-UHFFFAOYSA-N
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Description

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine is an organic compound that features a pyridine ring substituted with a nitro group and an amine group bonded to a 4-methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine typically involves a multi-step process. One common method includes the nitration of 2-aminopyridine followed by the introduction of the 4-methoxybenzyl group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent step involves the reaction of the nitrated product with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate, often in a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of N-(4-methoxybenzyl)-4-aminopyridin-2-amine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-Methoxybenzyl)-4-nitropyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-4-nitropyridin-2-amine can be compared to other similar compounds such as:

    N-(4-Methoxybenzyl)-4-aminopyridin-2-amine: Similar structure but with an amine group instead of a nitro group, which may result in different reactivity and biological activity.

    N-(4-Methoxybenzyl)-4-nitroaniline: Similar structure but with an aniline ring instead of a pyridine ring, which may affect its electronic properties and reactivity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-12-4-2-10(3-5-12)9-15-13-8-11(16(17)18)6-7-14-13/h2-8H,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBFXHDMRPEHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90730541
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942076-74-6
Record name N-[(4-Methoxyphenyl)methyl]-4-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90730541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 2 L 3 neck round bottom flask fitted with a mechanical stirrer, was added N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide (38.72 g, 0.14 mol) and chloroform (580 mL). The reaction mixture was cooled to 0° C. and phosphorus trichloride (36.8 mL, 0.42 mol) was added dropwise. The reaction mixture was allowed to warm to rt and stir overnight. The reaction mixture was filtered and the resulting solid was slurried with hexanes and filtered (repeated several times) to afford N-(4-methoxybenzyl)-4-nitropyridin-2-amine (39.34 g, 102%) as a yellow solid. LCMS: (FA) ES+ 260.3.
[Compound]
Name
3
Quantity
2 L
Type
reactant
Reaction Step One
Name
N-(4-methoxybenzyl)-4-nitropyridin-2-amine 1-oxide
Quantity
38.72 g
Type
reactant
Reaction Step Two
Quantity
580 mL
Type
solvent
Reaction Step Two
Quantity
36.8 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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